molecular formula C9H16O2 B13217325 4-Propyloxane-4-carbaldehyde

4-Propyloxane-4-carbaldehyde

Cat. No.: B13217325
M. Wt: 156.22 g/mol
InChI Key: WITJKFGTTFPAMT-UHFFFAOYSA-N
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Description

4-Propyloxane-4-carbaldehyde is an organic compound with the molecular formula C₉H₁₆O₂. It is a member of the oxane family, characterized by a six-membered ring containing one oxygen atom. This compound is notable for its aldehyde functional group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propyloxane-4-carbaldehyde typically involves the formation of the oxane ring followed by the introduction of the aldehyde group. One common method is the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation to introduce the aldehyde functionality.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using catalysts to enhance yield and selectivity. The process is optimized for cost-effectiveness and efficiency, ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Propyloxane-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Formation of alcohols using reducing agents such as sodium borohydride.

    Substitution: Reactions with nucleophiles at the aldehyde carbon, forming imines or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, hydrazines under mild conditions.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Imines, hydrazones.

Scientific Research Applications

4-Propyloxane-4-carbaldehyde finds applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-Propyloxane-4-carbaldehyde involves its reactivity with nucleophiles due to the electrophilic nature of the aldehyde group. This reactivity allows it to form covalent bonds with various biomolecules, potentially disrupting biological pathways and exerting its effects.

Comparison with Similar Compounds

    Pyridine-4-carbaldehyde: Another aldehyde with a similar structure but different ring system.

    Benzaldehyde: A simpler aromatic aldehyde with distinct reactivity.

    Cyclohexanecarbaldehyde: A saturated cyclic aldehyde with different chemical properties.

Uniqueness: 4-Propyloxane-4-carbaldehyde is unique due to its oxane ring structure, which imparts specific steric and electronic properties

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4-propyloxane-4-carbaldehyde

InChI

InChI=1S/C9H16O2/c1-2-3-9(8-10)4-6-11-7-5-9/h8H,2-7H2,1H3

InChI Key

WITJKFGTTFPAMT-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCOCC1)C=O

Origin of Product

United States

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